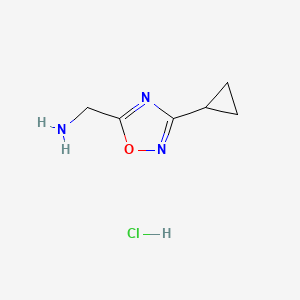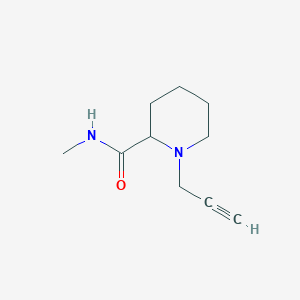
N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
Overview
Description
“N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide” is a chemical compound with the CAS Number: 1248290-11-0 . It has a molecular weight of 180.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-1-(2-propynyl)-2-piperidinecarboxamide . The InChI code for this compound is 1S/C10H16N2O/c1-3-7-12-8-5-4-6-9(12)10(13)11-2/h1,9H,4-8H2,2H3,(H,11,13) .Physical And Chemical Properties Analysis
“N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 180.25 .Scientific Research Applications
1. Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally related to N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide as a potent glycine transporter 1 inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased cerebrospinal fluid concentration of glycine in rats, indicating its potential application in neurological disorders (Yamamoto et al., 2016).
2. CGRP Receptor Antagonism
Cann et al. (2012) developed a stereoselective synthesis for a compound closely related to N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, which acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has implications in the treatment of migraine and cardiovascular diseases (Cann et al., 2012).
3. Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) discovered a compound similar to N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide with potent inhibitory activity against soluble epoxide hydrolase. This inhibition is relevant in the context of cardiovascular diseases and inflammation (Thalji et al., 2013).
4. Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized derivatives of N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, which showed significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in cancer treatment (Kambappa et al., 2017).
5. Microglia Imaging in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer based on a structure related to N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide for imaging reactive microglia in neuroinflammation, relevant to neuropsychiatric disorders including Alzheimer’s and Parkinson’s diseases (Horti et al., 2019).
6. PCSK9 mRNA Translation Inhibition
Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as PCSK9 mRNA translation inhibitors, which are structurally related to N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. PCSK9 inhibition has implications in the treatment of hypercholesterolemia (Londregan et al., 2018).
properties
IUPAC Name |
N-methyl-1-prop-2-ynylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-7-12-8-5-4-6-9(12)10(13)11-2/h1,9H,4-8H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMCGABQZKMPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



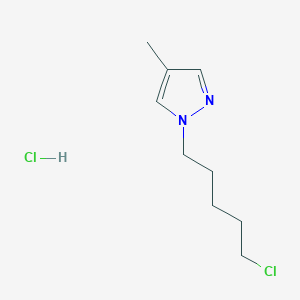
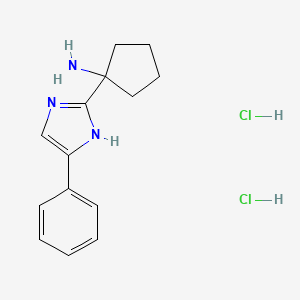
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)
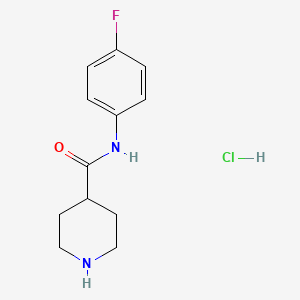
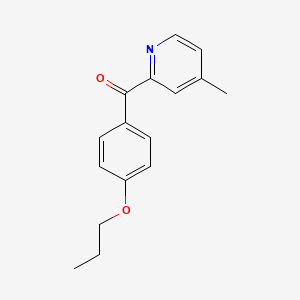
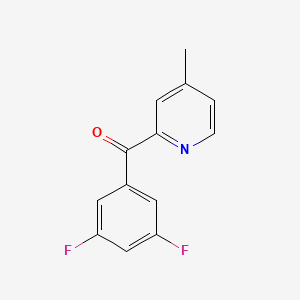
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463338.png)
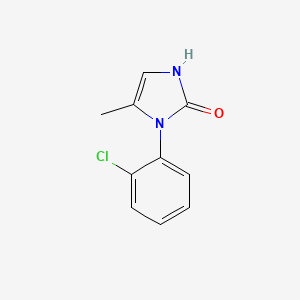
![2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1463342.png)

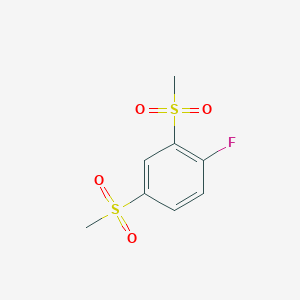
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)
